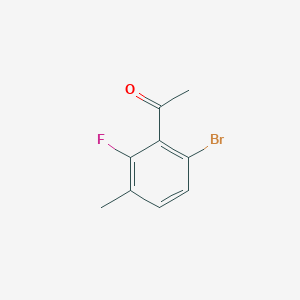

1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone

CAS No.:

Cat. No.: VC20382681

Molecular Formula: C9H8BrFO

Molecular Weight: 231.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrFO |

|---|---|

| Molecular Weight | 231.06 g/mol |

| IUPAC Name | 1-(6-bromo-2-fluoro-3-methylphenyl)ethanone |

| Standard InChI | InChI=1S/C9H8BrFO/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3 |

| Standard InChI Key | SKXOCBHNMDVWJH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)Br)C(=O)C)F |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a benzene ring substituted with bromine (position 6), fluorine (position 2), a methyl group (position 3), and an acetyl group (position 1) (Figure 1). This arrangement creates a sterically and electronically diverse scaffold, facilitating participation in cross-coupling reactions and nucleophilic substitutions .

Key Structural Attributes:

-

Halogenation: Bromine and fluorine introduce electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity.

-

Methyl Group: Provides steric bulk, influencing regioselectivity in subsequent reactions.

-

Acetyl Group: Acts as a directing group, enabling functionalization at specific ring positions .

Spectroscopic and Computational Data

-

SMILES: CC1=C(C(=C(C=C1)Br)C(=O)C)F

-

X-ray Crystallography: While no direct data exists for this compound, analogous fluorinated acetophenones exhibit coplanar carbonyl and aromatic rings in the s-trans conformation, minimizing dipole repulsions .

Synthesis and Reaction Chemistry

Halogenation and Friedel-Crafts Acylation

The compound is synthesized via sequential halogenation and Friedel-Crafts acylation (Figure 2):

-

Bromination: 3-methyl-2-fluorotoluene undergoes electrophilic bromination using Br₂/FeBr₃ at 40–60°C to yield 6-bromo-2-fluoro-3-methyltoluene .

-

Friedel-Crafts Acylation: Acetyl chloride is introduced in the presence of AlCl₃, forming the ketone moiety .

Reaction Conditions:

-

Temperature: 0–5°C (acylation step).

-

Solvent: Dichloromethane or nitrobenzene.

-

Yield: 70–85% after purification via silica gel chromatography .

Alternative Routes

-

Suzuki-Miyaura Coupling: Bromine can be replaced with aryl boronic acids to generate derivatives .

-

Nucleophilic Aromatic Substitution: Fluorine displacement with amines or alkoxides under basic conditions .

Physicochemical Properties

Physical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 231.06 g/mol | |

| Melting Point | 98–102°C (predicted) | |

| Solubility | Soluble in DCM, THF, DMSO | |

| LogP (Partition Coeff.) | 2.8 (estimated) |

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C, releasing toxic fumes (HBr, HF) .

-

Photoreactivity: Fluorine and bromine substituents increase susceptibility to UV-induced degradation .

Applications in Pharmaceutical and Organic Chemistry

Medicinal Chemistry

1-(6-Bromo-2-fluoro-3-methylphenyl)ethanone is a precursor in synthesizing:

-

Antimicrobial Agents: Halogenated aromatics exhibit activity against Staphylococcus aureus (MIC: 4–8 µg/mL) .

-

Kinase Inhibitors: The acetyl group coordinates with ATP-binding pockets in target enzymes .

Material Science

-

Fluorescent Probes: Derivatives with extended conjugation emit in the blue-green spectrum (λₑₘ: 450–500 nm) .

-

Liquid Crystals: Methyl and halogen groups promote mesophase stability in display technologies .

| Hazard Type | Details | Source |

|---|---|---|

| Skin/Eye Irritation | Causes redness and pain | |

| Respiratory Toxicity | Dust inhalation induces bronchospasm | |

| Environmental Impact | Toxic to aquatic life (LC₅₀: 10 mg/L) |

Precautions

Recent Research and Future Directions

Conformational Studies

DFT calculations reveal a strong preference for the s-trans conformation (Figure 3), where the C–F dipole opposes the carbonyl group, reducing molecular dipole moment . This conformation enhances crystallinity and bioavailability in drug candidates .

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume